(E)-Isopropyl 3-iodoacrylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9IO2 |
|---|---|
Molecular Weight |
240.04 g/mol |
IUPAC Name |
propan-2-yl (E)-3-iodoprop-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3/b4-3+ |
InChI Key |
NHOLWHQNCDTEHC-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/I |
Canonical SMILES |
CC(C)OC(=O)C=CI |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of E Isopropyl 3 Iodoacrylate
Overview of Reactivity Profiles: Vinylic Carbon-Iodine Bond and Ester Functionality
(E)-isopropyl 3-iodoacrylate possesses two primary sites of reactivity: the carbon-iodine (C-I) bond at the vinylic position and the isopropyl ester group. The C(sp²)-I bond is the more reactive site for transformations such as transition metal-catalyzed cross-coupling reactions. This is due to the inherent polarity and relatively lower bond dissociation energy of the C-I bond compared to C-H or C-C bonds, making it susceptible to oxidative addition by low-valent metal catalysts, a key step in many cross-coupling cycles.
The ester functionality, while generally less reactive under the conditions employed for C-I bond functionalization, can undergo hydrolysis under basic or acidic conditions. However, the choice of mild reaction conditions in many cross-coupling protocols allows for the selective transformation of the C-I bond while preserving the ester group. This differential reactivity is crucial for the use of this compound as a building block in the synthesis of more complex molecules.
Cross-Coupling Reactions as Key Synthetic Transformations
Cross-coupling reactions are paramount in the synthetic utility of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a widely applied palladium-catalyzed reaction for forming C-C bonds. rsc.orgsigmaaldrich.com It involves the reaction of an organohalide with an organoboron compound. rsc.orgresearchgate.net
This compound readily participates in Suzuki-Miyaura coupling reactions with various organoboron reagents, including boronic acids and their esters. rsc.orgresearchgate.net These reactions provide a powerful method for the introduction of a wide range of substituents, such as aryl, heteroaryl, and alkenyl groups, at the 3-position of the acrylate (B77674) scaffold. The success of the Suzuki-Miyaura coupling stems from its mild reaction conditions, functional group tolerance, and the generally low toxicity of the boron-containing byproducts. rsc.orgscispace.com The choice of organoboron reagent can be tailored for specific applications, with various types available to modulate reactivity and stability. rsc.org
The catalytic system, comprising a palladium precursor and a supporting ligand, is critical in determining the efficiency and outcome of the Suzuki-Miyaura coupling. nih.gov The catalytic cycle is generally understood to involve oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov
The choice of ligand significantly influences the reaction. nih.gov For instance, dialkylbiaryl phosphine (B1218219) ligands have proven to be highly effective, enabling reactions with a broad scope of substrates, often at room temperature and with low catalyst loadings. nih.gov Ligands such as SPhos are known to promote high reaction rates and catalyst stability. nih.gov The base used in the reaction, commonly potassium carbonate or potassium phosphate, also plays a crucial role in the transmetalation step. researchgate.netnih.gov
Table 1: Representative Ligands in Suzuki-Miyaura Coupling
| Ligand | Catalyst System Example | Key Advantages |
|---|---|---|
| Tri(o-tolyl)phosphine | Pd(P(o-Tol)3)2 | Maintains Z-olefin geometry in couplings of Z-alkenyl halides. organic-chemistry.org |
| SPhos | Pd(SPhos) | High reaction rates and catalyst stability for a broad substrate scope. nih.gov |
| N-methyliminodiacetic acid (MIDA) | --- | Forms stable boronates that can be used in iterative couplings. sigmaaldrich.com |
A key feature of the Suzuki-Miyaura coupling is its ability to proceed with retention of stereochemistry at the vinylic carbon. When this compound is used as the substrate, the resulting coupled product predominantly retains the (E)-configuration of the double bond. This stereospecificity is a significant advantage for the synthesis of complex molecules where precise control of geometry is essential. However, factors such as the choice of ligand can influence the stereochemical outcome, with some ligands potentially leading to Z-to-E isomerization in certain cases. nih.govorganic-chemistry.org For instance, studies have shown that while many palladium catalysts promote retention of geometry, the ligand plays a crucial role, and specific ligands like Pd(P(o-Tol)3)2 have been identified to minimize isomerization and maintain the original olefin geometry. organic-chemistry.org
Copper-Catalyzed Cross-Coupling Reactions
In addition to palladium-catalyzed processes, copper-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. nih.gov These reactions offer an alternative and often complementary approach to palladium-based methods. Copper catalysis is advantageous due to the lower cost and toxicity of copper compared to palladium. nih.gov While the direct copper-catalyzed coupling of this compound is less commonly detailed in readily available literature compared to its Suzuki-Miyaura reactions, the principles of copper catalysis suggest its potential for various transformations. For instance, copper-catalyzed methods have been successfully employed in the coupling of epoxides with organoboron compounds, demonstrating the versatility of copper in facilitating C-C bond formation. rsc.org
Reactivity with Oxygen and Nitrogen Nucleophiles (e.g., Phenols, N-Heterocycles)
This compound serves as a versatile substrate for reactions with various nucleophiles. Its reactivity is particularly notable with nitrogen nucleophiles, such as the N-heterocycle 1,4-diazabicyclo[2.2.2]octane (DABCO). Research has demonstrated that vinyl iodides, a class to which this compound belongs, undergo efficient nucleophilic substitution with DABCO. documentsdelivered.com This process is a key step in the stereoselective synthesis of other functionalized molecules. The reaction typically proceeds by the displacement of the iodide ion by the amine, forming a vinyl-substituted ammonium (B1175870) intermediate, which can then be subjected to further transformations. For instance, this intermediate can react with other nucleophiles, like potassium cyanide, to yield the corresponding α-cyano Baylis-Hillman acetates in high yields. documentsdelivered.com
While the reactivity with N-heterocycles is well-documented for the parent class of compounds, detailed studies specifically involving phenols with this compound are less common in the reviewed literature. However, the general electrophilic nature of the β-carbon suggests that reactions under appropriate basic conditions could potentially lead to O-vinylation of phenols.
Comparison with Non-Metallic Methods for Stereospecificity
The stereospecificity of reactions involving this compound is a critical aspect of its synthetic utility. Non-metallic methods, such as the aforementioned DABCO-mediated substitutions, provide a high degree of stereochemical control. documentsdelivered.com In these reactions, the geometry of the starting alkene is typically retained in the product. This is a significant advantage over some metal-catalyzed processes where stereochemical scrambling can occur. The DABCO-mediated reaction is described as a stereoselective method, implying that the (E)-geometry of the acrylate is preserved throughout the substitution process. documentsdelivered.com This retention of configuration is crucial for the synthesis of specific stereoisomers of complex target molecules.
Cross-Coupling with Organosilicon Nucleophiles
The cross-coupling of this compound with organosilicon nucleophiles, such as organosilanes or silanols, represents a powerful C-C bond-forming strategy. These reactions, often referred to as Hiyama couplings, have become valuable alternatives to other cross-coupling methods. researchgate.net They are typically catalyzed by palladium complexes and require an activating agent to generate a hypervalent silicon species that facilitates transmetalation. researchgate.net
A common activator is tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which reacts with the organosilane to form a reactive silicate (B1173343) intermediate. researchgate.net The catalytic cycle then involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with the activated organosilicate and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. These reactions are known for their high stereospecificity, meaning the (E)-configuration of the iodoacrylate is transferred to the product. researchgate.net The process shows good functional group compatibility and often proceeds under mild conditions. researchgate.netresearchgate.net
Table 1: Typical Components in Hiyama Cross-Coupling of Alkenyl Iodides
| Component | Function | Example(s) |
|---|---|---|
| Substrate | Electrophile | This compound |
| Nucleophile | Organosilicon Reagent | Alkenylsilanols, Arylsilanols |
| Catalyst | Palladium Source | Pd(dba)₂ |
| Activator | Fluoride Source | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dioxane |
General Principles of Cross-Electrophile Coupling (XEC) in Relation to Iodoacrylates
Cross-electrophile coupling (XEC) is a rapidly advancing field in organic synthesis, defined as the cross-coupling of two distinct electrophiles driven by the reduction of a catalyst, commonly a nickel complex. nih.gov This approach avoids the pre-formation of organometallic nucleophiles, which is often required in traditional cross-coupling reactions. nih.gov The general mechanism involves the reduction of a low-valent metal catalyst (e.g., Ni(0)), which then engages with the electrophiles.
In the context of iodoacrylates, this compound can serve as one of the electrophilic partners. An XEC reaction could, for example, couple the iodoacrylate with another electrophile, such as an aryl halide or an alkyl halide. rsc.orgdigitellinc.com The process would be initiated by a chemical or electrochemical reductant that generates the active nickel(0) catalyst. nih.govresearchgate.net This catalyst would then likely undergo oxidative addition with one of the electrophiles. The resulting organonickel intermediate would then react with the second electrophile to form the C-C bond. The choice of catalyst, ligands, and reductant is crucial for controlling the selectivity and efficiency of the coupling. nih.gov
Nucleophilic Substitution and Addition Reactions
Base-Mediated Stereospecific Vinylic Substitutions (e.g., DABCO-mediated)
Base-mediated vinylic substitutions of this compound offer a direct route to highly functionalized alkenes while maintaining stereochemical integrity. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) is a prime example of such a transformation. documentsdelivered.com In this methodology, DABCO acts as both a nucleophile and a base. The reaction proceeds via a nucleophilic attack of DABCO on the carbon bearing the iodine atom, leading to the formation of a quaternary ammonium salt. This substitution occurs with retention of the double bond's (E)-configuration.
This method provides a stereoselective pathway for synthesizing various substituted acrylates. documentsdelivered.com The resulting vinyl-DABCO adduct is a versatile intermediate that can be used in subsequent reactions. The high yield and stereoselectivity make this a valuable tool in organic synthesis. documentsdelivered.com
Table 2: Example of DABCO-Mediated Substitution
| Reactant 1 | Reactant 2 | Product Type | Stereochemistry |
|---|
Regioselectivity and Stereoselectivity in Addition Processes
The structure of this compound presents multiple sites for nucleophilic attack, making regioselectivity a key consideration in addition reactions. youtube.com The molecule possesses two primary electrophilic centers: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. Nucleophiles can either add to the carbonyl group (1,2-addition) or undergo conjugate addition (Michael addition or 1,4-addition) to the β-carbon.
The regiochemical outcome is often dictated by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while soft nucleophiles (e.g., cuprates, thiols) preferentially undergo 1,4-conjugate addition.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com In the case of addition to the double bond of this compound, the approach of the nucleophile can be influenced by the steric hindrance of the existing substituents, potentially leading to the formation of a new stereocenter at the α-carbon with a specific configuration. The (E)-geometry of the starting material will influence the diastereoselectivity of such addition reactions.
Reductive Transformations and Functional Group Interconversions
The presence of both a reducible ester and a vinyl iodide functionality in this compound allows for selective transformations depending on the reaction conditions and the reducing agent employed.
Selective Reductions (e.g., Half-Reduction to Alcohols)
The reduction of α,β-unsaturated esters to the corresponding allylic alcohols is a fundamental transformation in organic synthesis. While specific studies on the selective reduction of this compound are not extensively documented in publicly available literature, the reactivity of similar systems provides insight. Generally, the reduction of esters to primary alcohols can be achieved using strong reducing agents. However, for the selective half-reduction to an alcohol while preserving other functionalities, milder and more selective reagents are necessary.
Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones, and it is generally unreactive towards esters under standard conditions. masterorganicchemistry.com However, its reactivity can be enhanced by the use of additives or by conducting the reaction in specific solvent systems, which could potentially be applied to the reduction of the isopropyl ester in this compound. It is important to note that vinyl iodides can be susceptible to reduction under certain conditions, potentially leading to the corresponding olefin or alkane. wikipedia.org The selective reduction of the ester group in the presence of the vinyl iodide would, therefore, require carefully controlled conditions to avoid undesired side reactions.
Grignard Reactions for Carbon-Carbon Bond Formation
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.org The reaction of a Grignard reagent with this compound can proceed through several pathways. The vinyl iodide moiety offers a handle for cross-coupling reactions. Vinyl iodides are known to react faster than their bromide or chloride counterparts in many cross-coupling reactions due to the weaker carbon-iodine bond. wikipedia.org
The formation of a vinyl Grignard reagent from this compound itself is also a possibility, which could then be reacted with various electrophiles. However, the presence of the electrophilic α,β-unsaturated system and the ester group within the same molecule complicates this approach, as the Grignard reagent, being a strong base and nucleophile, could react intramolecularly or with another molecule of the starting material. Iron-catalyzed, hydride-mediated reductive cross-coupling reactions have been developed for vinyl halides with Grignard reagents, offering a potential route for the formal sp³–sp³ cross-coupling of this substrate. rsc.org
Cyclization and Annulation Chemistry
The unique arrangement of functional groups in this compound and its derivatives makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Intramolecular Michael Addition Reactions in Dihydropyran Formation
For instance, if the iodo-substituent is replaced by a moiety containing a hydroxyl group, an intramolecular cyclization can be envisioned. The success of such a reaction would depend on the length of the tether connecting the nucleophile and the Michael acceptor, as well as the reaction conditions employed to favor the cyclization process.
Oxa-Michael Cyclizations and Related Intramolecular Processes
The oxa-Michael reaction, a hetero-Michael addition where an oxygen nucleophile adds to a conjugated system, is a powerful tool for the synthesis of oxygen-containing heterocycles. vander-lingen.nl A bifunctional iminophosphorane (BIMP)-catalyzed enantioselective intramolecular oxa-Michael reaction of alcohols to tethered, low electrophilicity Michael acceptors has been reported to produce substituted tetrahydrofurans and tetrahydropyrans in excellent yields and enantioselectivities. acs.org
In the context of this compound, a derivative functionalized with a hydroxyl group could undergo an intramolecular oxa-Michael cyclization to afford a dihydropyranone precursor. Lanthanide triflates have also been shown to be efficient catalysts for the intramolecular hydroalkoxylation/cyclization of unactivated alkenols, providing another potential avenue for the cyclization of derivatives of this compound. organic-chemistry.org The stereochemistry of the starting vinyl iodide could play a crucial role in the stereochemical outcome of the cyclized product. Gold-catalyzed hetero-vinylation reactions have also been shown to be effective for the synthesis of functionalized heterocycles from vinyl iodides and alkenols. nih.gov
Applications As a Building Block in Complex Molecule Synthesis
Versatility in Constructing Diverse Molecular Architectures
The reactivity of (E)-isopropyl 3-iodoacrylate is dominated by the presence of the vinyl iodide group, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of molecular frameworks.
One of the most powerful applications of this building block is in Suzuki-Miyaura coupling reactions . wikipedia.orglibretexts.org This reaction involves the cross-coupling of the vinyl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This methodology is widely used to synthesize substituted styrenes, polyolefins, and biphenyls. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a robust tool for complex molecule synthesis. nih.gov The general scheme for a Suzuki-Miyaura coupling involving an iodoacrylate is depicted below:
Scheme 1: General representation of a Suzuki-Miyaura coupling reaction with a vinyl iodide.
Another key transformation is the Sonogashira coupling , which involves the coupling of the vinyl iodide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is a powerful method for the formation of conjugated enynes and arylalkynes. libretexts.orgchemeurope.com These structural motifs are present in many natural products and pharmaceuticals. libretexts.org The mild reaction conditions, often at room temperature, contribute to its broad applicability. wikipedia.org
The Heck reaction provides another avenue for carbon-carbon bond formation, where the vinyl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for creating substituted alkenes and has been a cornerstone of organic synthesis since its discovery. wikipedia.org The Mizoroki-Heck reaction, a variation of this process, has been shown to be effective for the synthesis of multi-substituted olefins. nih.gov
These palladium-catalyzed reactions highlight the versatility of this compound as a scaffold for introducing a variety of substituents, thereby enabling the construction of diverse and complex molecular architectures. The table below summarizes these key coupling reactions.
| Coupling Reaction | Reactant | Product | Catalyst System |
| Suzuki-Miyaura | Organoboron Compound (e.g., Boronic Acid) | Substituted Alkene | Palladium Catalyst & Base |
| Sonogashira | Terminal Alkyne | Conjugated Enyne | Palladium Catalyst & Copper(I) Co-catalyst |
| Heck | Alkene | Substituted Alkene | Palladium Catalyst & Base |
Precursor to Chiral Building Blocks and Optically Active Compounds
The acrylate (B77674) moiety of this compound can be exploited in asymmetric synthesis to generate chiral molecules, which are of paramount importance in medicinal chemistry and materials science. ddugu.ac.in An enantioenriched product is one in which one enantiomer is formed in preference to the other. ddugu.ac.in
One strategy involves the use of chiral auxiliaries. For instance, asymmetric Friedel-Crafts alkylation of indoles with a chiral nitroacrylate has been shown to produce optically active β-tryptophan analogues with high diastereoselectivity. nih.gov A similar approach could be envisioned for this compound, where the acrylate is modified with a chiral auxiliary to direct the stereochemical outcome of subsequent reactions.
Furthermore, iodoacrylates can participate in asymmetric iodocyclization reactions to produce chiral nucleoside analogues. nih.gov Nucleosides are fundamental components of DNA and RNA and have significant therapeutic potential. nih.gov In these reactions, the stereoselectivity at the anomeric carbon can be controlled by the choice of additives, leading to either α- or β-nucleosides. nih.gov The resulting iodinated nucleosides can be further functionalized, providing access to a diverse range of structurally complex and biologically active molecules. nih.gov
The Sharpless asymmetric epoxidation is another powerful tool in asymmetric synthesis, allowing for the conversion of allylic alcohols into chiral epoxides. researchgate.net While this compound is not a direct substrate for this reaction, it can be readily transformed into an allylic alcohol, which can then undergo asymmetric epoxidation to yield a chiral epoxide building block. These epoxides are versatile intermediates that can be opened stereo- and regioselectively by various nucleophiles. researchgate.net
Integration into Total Syntheses of Natural Products and Bioactive Molecules
The synthetic utility of iodoacrylates is further demonstrated by their incorporation into the total synthesis of natural products and other bioactive molecules. For example, a related compound, ethyl cis-3-iodoacrylate, has been utilized in the synthesis of precursors to complex molecules like 6-oxo-M1Guo. sigmaaldrich.comsigmaaldrich.com
The ability to perform stereoselective reactions is crucial in total synthesis. The reduction of a related compound, ethyl (Z)-β-iodoacrylate, with diisobutylaluminum hydride (DIBAL-H) followed by reaction with a Grignard reagent can lead to either the (Z)- or (E)-γ-iodo allylic alcohols with high stereoselectivity, depending on the reaction conditions. orgsyn.org This control over stereochemistry is essential for the synthesis of specific isomers of natural products.
The iodoacrylate moiety can serve as a linchpin in a synthetic sequence, allowing for the connection of two complex fragments through a cross-coupling reaction. The resulting molecule can then be further elaborated to the final natural product target. For instance, the enyne moiety formed from a Sonogashira coupling is a common feature in many natural products. libretexts.org
Role in the Synthesis of Heterocyclic Compounds (e.g., Triazoles)
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Triazoles, in particular, are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. nih.govnih.gov
This compound can serve as a key precursor for the synthesis of substituted triazoles. One of the most common methods for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.org While the acrylate itself is not an alkyne, the vinyl iodide functionality of this compound can be converted to an alkyne via a Sonogashira coupling with a protected acetylene, followed by deprotection. This resulting alkyne can then undergo a cycloaddition reaction with an organic azide to form the desired 1,2,3-triazole ring.
Alternatively, the acrylate moiety can be modified to participate directly in the formation of other heterocyclic systems. The versatility of the iodoacrylate allows for its transformation into various reactive intermediates that can then be cyclized to form different heterocyclic rings.
Application as a Monomer in Polymer Chemistry
The acrylate functionality of this compound makes it a potential monomer for polymerization reactions. Acrylate and methacrylate (B99206) monomers are widely used in polymer science to create a vast array of materials with diverse properties. xdbiochems.com The polymerization of these monomers typically proceeds via free-radical mechanisms to form long polymer chains. xdbiochems.com
The incorporation of this compound into a polymer chain would introduce a reactive handle in the form of the iodo group at regular intervals along the polymer backbone. This functionality can be leveraged for post-polymerization modification. For example, the iodo groups could be used to graft other polymer chains or attach specific functional molecules via the cross-coupling reactions discussed previously. This approach allows for the synthesis of well-defined and highly functionalized polymers with tailored properties for applications in areas such as drug delivery, coatings, and advanced materials. xdbiochems.com
The polymerization of related thioacrylate monomers has been investigated, demonstrating the feasibility of incorporating such functional groups into polymer structures. organic-chemistry.org
Stereochemical Control and Isomeric Studies of E Isopropyl 3 Iodoacrylate
Importance of (E)-Configuration in Structure-Activity Relationships and Synthetic Pathways
The geometric configuration of a molecule can dramatically alter its interaction with biological systems and its behavior in chemical reactions. While specific structure-activity relationship (SAR) studies focusing solely on (E)-isopropyl 3-iodoacrylate are not extensively documented in publicly available literature, the principles governing the broader class of acrylates and vinyl halides provide a strong basis for understanding the importance of its (E)-configuration.
In medicinal chemistry, the defined geometry of a molecule is crucial for its binding to target proteins and enzymes. The spatial orientation of the iodo and isopropyl ester groups in this compound dictates how the molecule presents itself to a biological target. Even subtle changes, such as isomerization to the (Z)-form, can lead to a significant loss of biological activity due to a mismatch with the binding site.
In synthetic chemistry, the (E)-configuration is paramount for achieving stereochemical control in subsequent transformations. Vinyl iodides are valuable precursors in a variety of cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions, often catalyzed by transition metals like palladium, are frequently stereospecific, meaning the stereochemistry of the starting material is retained in the product. nih.gov Therefore, starting with the pure (E)-isomer of isopropyl 3-iodoacrylate is essential for the stereoselective synthesis of more complex molecules with a defined trans-alkene structure. The (E)-geometry ensures that the desired spatial arrangement is carried through the synthetic sequence, which is critical in the total synthesis of natural products and the development of novel materials.
Table 1: Key Synthetic Reactions Involving Vinyl Iodides and their Stereochemical Implications
| Reaction Type | Catalyst/Reagents | General Outcome for (E)-Vinyl Iodides | Significance of Stereochemistry |
| Suzuki Coupling | Pd catalyst, boronic acid | Retention of (E)-configuration in the coupled product | Essential for creating specific stereoisomers of substituted alkenes. |
| Stille Coupling | Pd catalyst, organostannane | Retention of (E)-configuration | Widely used in the synthesis of complex organic molecules. |
| Heck Reaction | Pd catalyst, alkene | Typically proceeds with retention of stereochemistry | A powerful tool for C-C bond formation. |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Retention of (E)-configuration | Key for synthesizing enynes with defined geometry. |
Methodologies for Stereoisomer Separation and Purification
The synthesis of 3-iodoacrylates often results in a mixture of both (E) and (Z) isomers. The separation of these geometric isomers is a crucial step to obtain the desired pure this compound for stereospecific applications. Several chromatographic techniques have been proven effective for the separation of E/Z isomers of structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of geometric isomers. For compounds like haloacrylates, reversed-phase HPLC is often employed. nih.gov The separation relies on the subtle differences in polarity and shape between the (E) and (Z) isomers, which leads to different retention times on the chromatographic column. The development of an effective HPLC method involves optimizing the mobile phase composition and selecting an appropriate stationary phase. nih.gov
Another effective technique, particularly for alkenes and their derivatives, is chromatography using a stationary phase impregnated with a silver salt, such as silver nitrate. The interaction between the π-electrons of the double bond and the silver ions differs for the (E) and (Z) isomers, allowing for their separation. This method has been successfully used for the separation of various alkene isomers. google.com
Preparative HPLC can be used to isolate larger quantities of the pure isomers once an effective separation method is established. nih.gov The purity of the separated isomers is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants between the vinyl protons can distinguish between the (E) and (Z) configurations.
Table 2: Common Techniques for E/Z Isomer Separation
| Technique | Principle of Separation | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differences in polarity and interaction with the stationary phase. nih.gov | Highly applicable; method development would involve screening of columns and mobile phases. |
| Silver-Impregnated Chromatography | Differential complexation of the alkene π-system with silver ions. google.com | A promising technique for preparative separation of E/Z haloacrylates. |
| Fractional Crystallization | Differences in solubility and crystal packing of the isomers. | Potentially applicable if one isomer selectively crystallizes from a solution. |
| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase. | May be suitable for analytical separation, depending on the thermal stability of the compound. |
Influence of Stereochemistry on Reaction Stereospecificity and Selectivity
The stereochemistry of a reactant is a critical factor that can dictate the stereochemical outcome of a chemical reaction. A reaction is termed stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. Many reactions involving vinyl iodides are stereospecific, which underscores the importance of starting with a pure stereoisomer of isopropyl 3-iodoacrylate.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the vinyl iodide to the palladium center and the subsequent reductive elimination steps typically proceed with retention of the double bond geometry. nih.gov This means that if one starts with this compound, the resulting coupled product will also have the corresponding (E)-configuration. This stereospecificity is a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules with predictable three-dimensional structures.
The influence of the (E)-stereochemistry extends beyond simple retention in coupling reactions. In reactions where new stereocenters are formed adjacent to the double bond, the geometry of the alkene can influence the diastereoselectivity of the reaction. The steric and electronic environment created by the trans-arrangement of the iodo and ester groups can direct the approach of incoming reagents, favoring the formation of one diastereomer over another.
For instance, in addition reactions to the acrylate (B77674) double bond, the stereochemistry of the starting material can influence the facial selectivity of the attack. While specific studies on this compound are limited, the general principles of stereocontrol in conjugate additions to α,β-unsaturated esters suggest that the pre-existing stereochemistry of the alkene is a key factor in determining the stereochemistry of the newly formed chiral centers.
Computational and Theoretical Investigations
Application of Quantum Chemical Methods to Iodoacrylate Systems
The electronic structure and properties of iodoacrylate systems, including (E)-isopropyl 3-iodoacrylate, are amenable to investigation by a variety of quantum chemical methods. These computational tools provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding reactivity.
Density Functional Theory (DFT) stands out as a powerful and widely used method for studying organic molecules. acs.org By approximating the electron density, DFT can accurately predict molecular properties at a reasonable computational cost. For this compound, DFT calculations could elucidate the influence of the iodine substituent and the isopropyl ester group on the electronic character of the acrylate (B77674) backbone. Key parameters that could be calculated include:
Molecular Geometry: Optimization of the ground state geometry would provide precise bond lengths and angles, confirming the (E)-configuration and revealing any steric interactions.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would highlight the electrophilic nature of the β-carbon and the carbonyl carbon.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of bonding and orbital interactions, quantifying the hyperconjugative effects that may influence the stability and reactivity of the molecule.
While no specific studies on this compound are available, research on related α,β-unsaturated systems and vinyl iodides demonstrates the utility of these methods. For instance, computational studies on ethyl acrylate have provided insights into its atmospheric oxidation initiated by OH radicals, mapping out the potential energy surface for addition and abstraction reactions. researchgate.net Such approaches could be readily applied to understand the reactivity of this compound in various chemical environments.
Mechanistic Elucidation through Transition State Modeling
Transition state theory is a cornerstone of understanding reaction mechanisms, and computational modeling provides a powerful means to locate and characterize transition state structures. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, transition state modeling could provide invaluable mechanistic details.
The process typically involves:
Proposing a Reaction Pathway: Based on established chemical principles, a plausible reaction mechanism is hypothesized.
Locating Stationary Points: Computational methods are used to find the minimum energy structures of the reactants, products, and any intermediates, as well as the first-order saddle points corresponding to the transition states.
Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the located transition state indeed links the intended species.
For this compound, this approach could be used to investigate:
Nucleophilic Vinylic Substitution: Modeling the attack of a nucleophile at the β-carbon would allow for the determination of the activation energy and the geometry of the transition state, helping to understand the factors that control the reaction rate and stereochemistry.
Heck and Suzuki Coupling Reactions: The mechanism of these important carbon-carbon bond-forming reactions could be elucidated by modeling the oxidative addition, migratory insertion, and reductive elimination steps involving a palladium catalyst.
While direct computational studies on this compound are absent, theoretical investigations of nucleophilic substitution at vinylic carbons in other haloacrylates could offer a blueprint for future research.
Prediction of Reactivity and Selectivity in Novel Transformations
A significant advantage of computational chemistry is its ability to predict the outcome of reactions, guiding experimental efforts toward the discovery of new transformations. By comparing the activation energies of competing reaction pathways, it is possible to predict the chemo-, regio-, and stereoselectivity of a reaction.
For this compound, computational models could be employed to predict its behavior in a variety of hypothetical reactions. For example, in a reaction with a diene, one could computationally assess the likelihood of a Diels-Alder reaction versus a Michael addition. By calculating the activation barriers for both pathways, a prediction can be made as to which product will be favored under kinetic control.
Furthermore, computational screening of different catalysts or reaction conditions can accelerate the optimization of synthetic protocols. For instance, the effect of different phosphine (B1218219) ligands on the efficiency of a palladium-catalyzed cross-coupling reaction could be evaluated computationally before being tested in the laboratory.
The development of predictive models for the reactivity of this compound would be a valuable contribution to the field, enabling its more effective utilization in the synthesis of complex organic molecules. The lack of such studies presents a clear opportunity for future research to bridge the gap between theoretical prediction and experimental reality.
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For (E)-Isopropyl 3-iodoacrylate, future research will prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. youtube.comfrontiersin.orguva.nl
Key areas of development include:
Atom-Economical Reactions: Shifting from traditional synthesis methods that generate significant waste to more atom-economical processes is a primary goal. synthiaonline.com This involves designing synthetic pathways where the majority of the atoms from the reactants are incorporated into the final product.
Use of Greener Solvents: The replacement of volatile organic compounds (VOCs) with more sustainable alternatives is a critical aspect of green synthesis. digitallibrary.co.iniwu.edu Research is exploring the use of ionic liquids and supercritical fluids like carbon dioxide as reaction media for the synthesis of acrylates and related compounds. digitallibrary.co.in These solvents offer benefits such as low vapor pressure, thermal stability, and recyclability.
Renewable Feedstocks: A long-term objective is to move away from petroleum-based starting materials towards bio-based resources. youtube.com Research into converting biomass into valuable platform chemicals could eventually provide a sustainable pathway to the acrylate (B77674) backbone of the molecule.
Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. frontiersin.orgresearchgate.net
A comparative look at traditional versus green synthetic approaches highlights the potential for improvement:
| Synthetic Parameter | Traditional Approach | Green Chemistry Approach |
| Solvents | Volatile Organic Compounds (e.g., Toluene, THF) | Ionic Liquids, Supercritical CO2, Water |
| Catalysts | Stoichiometric and often toxic reagents | Recyclable and non-toxic catalysts (e.g., Bi(OTf)3) iwu.edu |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Sonication frontiersin.orgresearchgate.net |
| Waste Generation | High E-factor (significant byproducts) | Low E-factor (high atom economy) synthiaonline.com |
Advancements in Catalytic Systems for Selective Transformations
The reactivity of the vinyl iodide and acrylate functionalities in this compound makes it a prime candidate for a wide range of catalytic transformations. Future research will focus on developing more efficient, selective, and robust catalytic systems to expand its synthetic utility.
Vinyl iodides are known to be excellent substrates in a variety of cross-coupling reactions due to the relatively weak carbon-iodine bond. wikipedia.org Emerging catalytic systems are enabling these reactions to proceed under milder conditions with greater functional group tolerance.
Copper-Catalyzed Cross-Coupling: Copper-based catalysts have shown great promise for the formation of carbon-sulfur bonds. For instance, the copper-catalyzed cross-coupling of vinyl iodides with thiols provides a mild and general route to vinyl sulfides with complete retention of stereochemistry. acs.org This opens up possibilities for synthesizing novel sulfur-containing polymers and pharmaceuticals.
Gold-Catalyzed Reactions: Gold catalysis is emerging as a powerful tool in organic synthesis. Recent studies have demonstrated that gold complexes can catalyze the oxidative addition of vinyl iodides, a key step in many catalytic cycles. nih.govrsc.org This allows for novel hetero-vinylation reactions to produce functionalized heterocycles. nih.govrsc.org
Palladium-Catalyzed Carbonylation: Palladium catalysts are effective for the carbonylation of 1,3-enynes with fluoroalkyl halides and water, providing a direct route to fluoroalkylated butenolides. acs.org This type of transformation could be adapted for this compound to create complex, fluorinated molecules.
The development of novel ligands will play a crucial role in advancing these catalytic systems. Ligands can modulate the reactivity and selectivity of the metal center, enabling previously challenging transformations.
Integration into Continuous-Flow Chemistry and Process Optimization
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. nih.govnih.gov The integration of the synthesis and subsequent transformations of this compound into continuous-flow systems is a key area for future research.
Flow chemistry is particularly well-suited for:
Handling Hazardous Intermediates: Reactions involving potentially unstable or hazardous intermediates can be performed more safely in a flow reactor where only small quantities are present at any given time. uc.ptmit.edu
Precise Control of Reaction Parameters: Flow systems allow for precise control over temperature, pressure, and residence time, leading to higher yields and selectivities. google.com
Automated Optimization: The combination of flow chemistry with automated optimization algorithms, such as Bayesian optimization, allows for the rapid identification of optimal reaction conditions with a minimal number of experiments. nih.govyoutube.com
A hypothetical multi-step flow process for the synthesis and functionalization of this compound could involve the initial formation of the molecule in one reactor, followed by its immediate use in a subsequent cross-coupling reaction in a second reactor, all within a closed, automated system.
Exploration of Novel Synthetic Applications Beyond Current Scope
The unique combination of a reactive vinyl iodide and a polymerizable acrylate group in this compound opens the door to a wide range of novel applications that are yet to be fully explored.
Synthesis of Functional Polymers: The acrylate moiety allows for the incorporation of this functional monomer into polymer chains via radical polymerization. nih.gov The pendant iodo-group can then be used for post-polymerization modification, enabling the synthesis of highly functionalized and well-defined polymers with tailored properties for applications in electronics, coatings, and biomedical devices. researchgate.netrsc.org
Development of Advanced Materials: Functionalized acrylates are key components in the development of "smart" polymers that respond to external stimuli. nih.gov By incorporating this compound into polymer networks, it may be possible to create materials with novel optical, electronic, or self-healing properties.
Bio-conjugation and Medicinal Chemistry: The reactivity of the vinyl iodide group towards nucleophiles makes it a potential tool for bioconjugation, allowing for the attachment of the acrylate unit to proteins or other biomolecules. unicam.it This could lead to the development of new drug delivery systems or diagnostic agents.
Complex Molecule Synthesis: As a versatile building block, this compound can be used in the synthesis of complex natural products and pharmaceuticals. wikipedia.org Its ability to participate in a variety of cross-coupling reactions makes it a valuable tool for the construction of intricate molecular architectures.
The exploration of these novel applications will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, materials science, and biochemistry.
Q & A
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Store under inert gas (Ar) at −20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT at 0.1 wt%) to inhibit radical formation. Periodically assess purity via -NMR and track iodine loss via ICP-MS .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
